Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-
Description
The compound 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid is a brominated derivative of benzeneacetic acid, featuring substituents at positions 2 (bromo), 4 (methoxy), and 5 (isopropoxy) on the aromatic ring.
Properties
CAS No. |
655234-88-1 |
|---|---|
Molecular Formula |
C12H15BrO4 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxy-5-propan-2-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C12H15BrO4/c1-7(2)17-11-4-8(5-12(14)15)9(13)6-10(11)16-3/h4,6-7H,5H2,1-3H3,(H,14,15) |
InChI Key |
XICHGMYIAPOLCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)CC(=O)O)Br)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The nitrile precursor undergoes alkaline hydrolysis in a mixed solvent system (e.g., ethanol/water) under reflux. Sodium hydroxide (NaOH) serves as the base, facilitating the conversion of the nitrile group (-CN) to a carboxylate intermediate (-COO⁻), which is subsequently acidified to the carboxylic acid (-COOH).
Key Steps:
- Hydrolysis: Reflux the nitrile with NaOH in ethanol/water for 12 hours.
- Acidification: Adjust the pH to 1 using concentrated HCl to precipitate the acid.
- Purification: Extract the product with diethyl ether, wash with water and brine, and recrystallize from isopropyl ether.
- Substrate: 5.86 g (20.6 mmol) of benzeneacetonitrile
- Reagents: 25% NaOH (50 mL), ethanol (50 mL)
- Yield: 90% (5.59 g)
- Purity: >95% (HPLC)
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Solvent System | EtOH/H₂O (1:1) |
| Temperature | Reflux (~78°C) |
| Purification | Crystallization from iPr₂O |
Advantages and Limitations
- High Efficiency: Yields exceeding 90% demonstrate robustness.
- Simplicity: Avoids complex catalysts or protecting groups.
- Limitation: Requires prior synthesis of the nitrile precursor, which may involve multi-step routes.
Bromination and Functionalization of Aromatic Precursors
Alternative methods focus on constructing the benzene ring with substituents before introducing the acetic acid group. These routes often involve bromination and subsequent substitution reactions.
Bromination Strategies
Electrophilic bromination is critical for introducing the bromine atom. Methoxy groups are strong ortho/para directors, but steric effects from isopropoxy substituents may influence regioselectivity.
- Substrate: 3,4-Dimethoxybenzaldehyde
- Reagents: Bromine (Br₂) in acetic acid with H₂O₂ or HBr
- Product: 2-Bromo-4,5-dimethoxybenzaldehyde (purity >95%)
Key Observations:
- Bromine preferentially substitutes at the ortho position relative to methoxy groups.
- Reaction temperatures (30–60°C) minimize side products.
Introduction of the Acetic Acid Side Chain
The acetic acid group can be appended via nucleophilic substitution or Grignard reactions. For instance, benzyl halides may react with cyanide to form nitriles, which are then hydrolyzed (as in Section 1).
Hypothetical Route (Inferred from):
- Bromination: Introduce Br at position 2 of a dimethoxy precursor.
- Alkylation: Introduce isopropoxy via Williamson ether synthesis.
- Nitrile Formation: React with a cyanide source (e.g., KCN) to form the nitrile.
- Hydrolysis: Convert nitrile to carboxylic acid.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Purity | Complexity |
|---|---|---|---|---|
| Nitrile Hydrolysis | NaOH, EtOH/H₂O, reflux, 12h | 90% | >95% | Low |
| Bromination + Alkylation | Br₂, H₂O₂, then KCN | 80–90% | >95% | Moderate |
Challenges in Regioselectivity
- Steric Effects: The isopropoxy group may hinder bromination at desired positions.
- Electronic Effects: Methoxy groups activate the ring, but competing deactivation from the acetic acid group (if introduced early) could complicate regioselectivity.
Critical Data and Experimental Insights
Scientific Research Applications
Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and available data for the target compound and its analogs:
Key Comparative Findings
Substituent Effects on Reactivity and Bioactivity
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to chlorine. For example, Chlorobenzilate (Cl-substituted) was withdrawn due to toxicity, while brominated analogs like the target compound may exhibit distinct pharmacological profiles .
- In contrast, benzeneacetic acid, 4-methoxy lacks bromine and isopropoxy groups, limiting its steric hindrance and metabolic stability .
- Ester vs. Carboxylic Acid : Chlorobenzilate (ester) demonstrates higher volatility and bioavailability than carboxylic acid derivatives. However, esterification can also increase toxicity, as seen in its regulatory withdrawal .
Biological Activity
Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- (C₁₁H₁₃BrO₄), is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a bromine atom, methoxy group, and an isopropoxy group. These functional groups contribute to its reactivity and solubility in various solvents, making it a valuable intermediate in organic synthesis.
Molecular Structure
- Molecular Formula : C₁₁H₁₃BrO₄
- Molecular Weight : Approximately 287.13 g/mol
Biological Activity Overview
Research indicates that benzeneacetic acid derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromine atom and methoxy groups enhances the compound's interaction with biological targets.
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that benzeneacetic acid derivatives can inhibit the growth of certain bacteria and fungi.
- Anticancer Potential : Some derivatives have shown promise in inducing apoptosis in cancer cells through various pathways.
Synthesis of Benzeneacetic Acid, 2-Bromo-4-Methoxy-5-(1-Methylethoxy)-
The synthesis typically involves multiple steps, utilizing reagents such as sodium hydroxide and potassium permanganate for various transformations. The following table outlines a general synthetic pathway:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Diazotization of 4-aminobenzoic acid | Intermediate A |
| 2 | Coupling with thiophenol | Intermediate B |
| 3 | Acylation with acid chloride | Benzeneacetic acid derivative |
Case Studies and Research Findings
Several studies have investigated the biological activity of benzeneacetic acid derivatives:
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory activity of benzeneacetic acid derivatives.
- Findings : The compounds inhibited TNF-alpha production in macrophages, suggesting potential for treating conditions like rheumatoid arthritis .
- Antimicrobial Activity Assessment :
- Anticancer Studies :
Comparative Analysis with Similar Compounds
The following table compares benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-methoxybenzoic acid | Lacks isopropoxy group | Less potent anti-inflammatory effects |
| 2-Bromo-4-methoxybenzoic acid | Similar structure without isopropoxy | Different reactivity profile; moderate antimicrobial activity |
| 4-Methoxybenzoic acid | No bromine or isopropoxy groups | Significantly less reactive; minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
